molecular formula C12H8F2O2S2 B12408300 S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate

S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate

Cat. No.: B12408300
M. Wt: 286.3 g/mol
InChI Key: RJGPLTZAVFXCME-UHFFFAOYSA-N
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Description

Tubulin Inhibitor 29 is a potent compound known for its ability to disrupt tubulin assembly by binding at the colchicine site. This compound exhibits significant antiproliferative effects, particularly on cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 29 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its binding affinity and biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Tubulin Inhibitor 29 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring compliance with safety and environmental regulations. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Tubulin Inhibitor 29 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tubulin Inhibitor 29 has a wide range of scientific research applications, including:

Mechanism of Action

Tubulin Inhibitor 29 exerts its effects by binding to the colchicine site on tubulin, a protein that forms the core of microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. As a result, cell division is inhibited, and cancer cells undergo apoptosis. The molecular targets involved include the α and β subunits of tubulin, which are essential for microtubule formation .

Comparison with Similar Compounds

Uniqueness of Tubulin Inhibitor 29: Tubulin Inhibitor 29 is unique due to its high binding affinity for the colchicine site and its potent antiproliferative effects on cancer cells. Unlike some other tubulin inhibitors, it exhibits a distinct mechanism of action by inducing a curved conformation in tubulin dimers, preventing their incorporation into microtubules .

Properties

Molecular Formula

C12H8F2O2S2

Molecular Weight

286.3 g/mol

IUPAC Name

1-fluoro-4-(4-fluorophenyl)sulfonylsulfanylbenzene

InChI

InChI=1S/C12H8F2O2S2/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H

InChI Key

RJGPLTZAVFXCME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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